Xylarenal A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

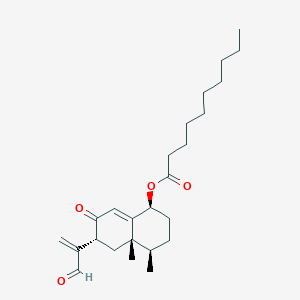

Xylarenal A is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound features a complex structure with multiple chiral centers, making it an interesting subject for study in stereochemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Xylarenal A can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:

Formation of the hexahydronaphthalene core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the oxo and enone groups: Oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can introduce the oxo groups.

Esterification: The final step involves the esterification of the hexahydronaphthalene derivative with decanoic acid using a catalyst like sulfuric acid or a coupling reagent like DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Gamma-Oxidation and Alpha'-Allylation

The bicyclic enone (+)-3 undergoes gamma-oxidation to introduce a ketone group at the γ-position, followed by alpha'-allylation to append an allyl side chain. This step forms the ketone intermediate (+)-8, which establishes the core scaffold for subsequent modifications .

Mechanistic Insight :

-

Gamma-oxidation typically employs oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or Ozone to generate epoxides or ketones.

-

Allylation may involve organometallic reagents (e.g., Grignard reagents) or transition-metal-catalyzed couplings to introduce the allyl group.

Acylation of the Ketone Intermediate

The ketone (+)-8 is acylated to protect reactive sites or modify solubility. Acylation commonly uses acyl chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) .

Reaction Example :

Ketone+AcClBaseAcylated Ketone+HCl

Oxidative Cleavage of the Allyl Side Chain

The allyl group in the intermediate undergoes oxidative cleavage to yield an aldehyde. This step is critical for introducing the exocyclic vinyl aldehyde unit .

Reagents and Conditions :

-

Ozonolysis (O3) followed by reductive workup (e.g., Zn/H2O) or oxidative cleavage using KMnO4 under acidic conditions.

Product : A linear aldehyde poised for α-methylenation.

Alpha-Methylenation

The aldehyde undergoes α-methylenation to form the exocyclic vinyl aldehyde, a hallmark of xylarenal A. This reaction often employs a Wittig or Horner-Wadsworth-Emmons reaction .

Mechanism :

Aldehyde+Ph3P CH2→Vinyl Aldehyde+Ph3P O

Enantioselective Control

The synthesis leverages chiral starting materials (e.g., (+)-3 or (-)-3) to dictate the stereochemical outcome. For example:

Key Factors Influencing Stereochemistry :

-

Chiral catalysts or auxiliaries in critical steps.

-

Steric and electronic effects during allylation and methylenation.

Reaction Optimization Insights

Modern predictive models (e.g., machine learning algorithms) analyze reaction parameters (catalysts, solvents) to optimize enantioselectivity and yield, as demonstrated in analogous terpenoid syntheses . For this compound, such models could streamline the identification of optimal conditions for allylation or methylenation, reducing trial-and-error experimentation.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Xylarenal A can be used as a model compound for studying stereochemistry and reaction mechanisms.

Biology

In biology, this compound could be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, esters like this one are often explored for their pharmacological properties, including anti-inflammatory or analgesic effects.

Industry

In industry, esters are commonly used as solvents, plasticizers, and in the production of fragrances and flavors.

Wirkmechanismus

The mechanism of action of Xylarenal A would depend on its specific application. For example, if it acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

[(1S,4R,4aS,6R)-4,4a-dimethyl-7-oxo-6-(3-oxoprop-1-en-2-yl)-1,2,3,4,5,6-hexahydronaphthalen-1-yl] acetate: Similar structure but with an acetate ester group.

[(1S,4R,4aS,6R)-4,4a-dimethyl-7-oxo-6-(3-oxoprop-1-en-2-yl)-1,2,3,4,5,6-hexahydronaphthalen-1-yl] butanoate: Similar structure but with a butanoate ester group.

Uniqueness

The uniqueness of Xylarenal A lies in its specific ester group and the presence of multiple chiral centers, which can lead to interesting stereochemical properties and potential biological activities.

Eigenschaften

Molekularformel |

C25H38O4 |

|---|---|

Molekulargewicht |

402.6 g/mol |

IUPAC-Name |

[(1S,4R,4aS,6R)-4,4a-dimethyl-7-oxo-6-(3-oxoprop-1-en-2-yl)-1,2,3,4,5,6-hexahydronaphthalen-1-yl] decanoate |

InChI |

InChI=1S/C25H38O4/c1-5-6-7-8-9-10-11-12-24(28)29-23-14-13-19(3)25(4)16-20(18(2)17-26)22(27)15-21(23)25/h15,17,19-20,23H,2,5-14,16H2,1,3-4H3/t19-,20-,23+,25+/m1/s1 |

InChI-Schlüssel |

STMJKOIBKJGTDP-MLNLTJHKSA-N |

Isomerische SMILES |

CCCCCCCCCC(=O)O[C@H]1CC[C@H]([C@]2(C1=CC(=O)[C@H](C2)C(=C)C=O)C)C |

Kanonische SMILES |

CCCCCCCCCC(=O)OC1CCC(C2(C1=CC(=O)C(C2)C(=C)C=O)C)C |

Synonyme |

xylarenal A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.